3-(Difluoromethyl)-5-(dimethylamino)-1-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
Difluoromethylation is a process that introduces a CF2H group into a molecule . This process has seen significant advances in recent years, particularly in the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
The synthesis of difluoromethyl compounds has been a topic of significant research interest. A common strategy involves the transformation of simple building blocks into complex molecules bearing a terminal difluoromethyl group . This approach often involves the design and synthesis of new difluorinated building blocks .Chemical Reactions Analysis
Difluoromethylation reactions have seen significant advances in recent years. These include metal-based methods that can transfer CF2H to C (sp2) sites, Minisci-type radical chemistry for difluoromethylation of C (sp2)–H bonds, and various electrophilic, nucleophilic, radical, and cross-coupling methods to construct C (sp3)–CF2H bonds .Mechanism of Action
Future Directions
The field of difluoromethylation is a rapidly advancing area of research. Future directions may include the development of more efficient and selective difluoromethylation methods, the exploration of new difluoromethylation reagents, and the application of difluoromethylation in the synthesis of new pharmaceuticals and other biologically active compounds .
Properties
IUPAC Name |
3-(difluoromethyl)-5-(dimethylamino)-1-methylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3O/c1-12(2)8-5(4-14)6(7(9)10)11-13(8)3/h4,7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFWBOYYZVXTIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)F)C=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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